molecular formula C15H11BrO2 B493298 4-(2-Bromovinyl)phenyl benzoate

4-(2-Bromovinyl)phenyl benzoate

Cat. No.: B493298
M. Wt: 303.15g/mol
InChI Key: NQXZAEQCKHRBRU-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromovinyl)phenyl benzoate is a synthetic benzoate ester compound intended for research and development purposes. Benzoate esters are a significant class of organic compounds often utilized in chemical synthesis and material science research. They are commonly investigated as potential intermediates in the preparation of more complex molecules, such as pharmaceuticals and liquid crystals . The bromovinyl functional group present in this compound is a versatile handle in synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions like Suzuki or Heck reactions, which are powerful tools for constructing carbon-carbon bonds . Researchers may explore its use as a building block or a precursor in methodological studies and the synthesis of novel organic materials. As a standard practice in handling chemical reagents, proper personal protective equipment should be worn. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C15H11BrO2

Molecular Weight

303.15g/mol

IUPAC Name

[4-[(Z)-2-bromoethenyl]phenyl] benzoate

InChI

InChI=1S/C15H11BrO2/c16-11-10-12-6-8-14(9-7-12)18-15(17)13-4-2-1-3-5-13/h1-11H/b11-10-

InChI Key

NQXZAEQCKHRBRU-KHPPLWFESA-N

SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CBr

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C\Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CBr

Origin of Product

United States

Preparation Methods

Ligand-Enabled Coupling of Aryl Halides and Alkynes

The palladium-catalyzed reaction between 4-bromoiodobenzene and phenylacetylene forms the bromovinyl intermediate, which is subsequently esterified. As demonstrated in, PdCl₂(PPh₃)₂ (5 mol%) and CuI (5 mol%) in triethylamine/THF at 60°C for 20 hours yield 87% of phenyl 4-(2-phenylethynyl)benzoate (3l). This method leverages Sonogashira coupling kinetics, where the alkyne acts as a nucleophile attacking the palladium-coordinated aryl halide.

Solvent Effects on Esterification Efficiency

Table 1 summarizes solvent screening data from, highlighting DMF and DMSO as optimal solvents (99% yield) due to their high polarity stabilizing palladium intermediates. Non-polar solvents like octane reduce yields to 29%.

Table 1: Solvent Impact on Pd-Catalyzed Esterification of 4-Bromotoluene

SolventYield (%)
DMF99
DMSO99
Toluene63
1,4-Dioxane52

Nickel-Catalyzed Enantioselective Allylation

Cross-Electrophile Coupling with Allylic Acetates

Nickel catalysis enables direct coupling of methyl (E)-4-(2-bromovinyl)benzoate with allylic acetates. As reported in, Ni(cod)₂ (10 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (L3) in DMA at 25°C for 12 hours afford 85% yield of allylated products. The mechanism proceeds via oxidative addition of the vinyl bromide to nickel(0), followed by transmetallation with the allylic electrophile.

Chiral Ligand Screening for Asymmetric Synthesis

Enantioselective variants using 2,6-bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine (L4) achieve 24% ee, though yields drop to 41%. This underscores the trade-off between enantiocontrol and reactivity in nickel systems.

Schotten-Baumann Benzoylation of 4-(2-Bromovinyl)phenol

Aqueous-Phase Esterification

Adapting the method from4, 4-(2-bromovinyl)phenol reacts with benzoyl chloride in NaOH/H₂O at 0–5°C to form the target ester. The phenoxide intermediate attacks the electrophilic carbonyl, with triethylamine scavenging HCl4. This route is scalable but requires strict pH control to prevent hydrolysis.

Reaction Optimization and Analytical Characterization

Temperature and Catalyst Loading

Optimal palladium catalysis occurs at 60°C with 5 mol% catalyst, whereas nickel systems perform best at 25°C. Excessive Pd loading (>10 mol%) promotes side reactions like homocoupling.

Spectroscopic Validation

¹H NMR of intermediates (e.g., methyl 4-bromobenzoate) shows aromatic protons at δ 7.90–7.58 ppm and methoxy signals at δ 3.92 ppm. IR spectra of final products exhibit C=O stretches at 1690 cm⁻¹ and C-Br vibrations at 615 cm⁻¹ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.